2-fluoro-6-(2-fluoropropan-2-yl)pyridine
Description
2-Fluoro-6-(2-fluoropropan-2-yl)pyridine is a fluorinated pyridine derivative characterized by a fluorine atom at the 2-position and a branched 2-fluoropropan-2-yl group at the 6-position of the pyridine ring. The fluorine substituents significantly influence its electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The 2-fluoropropan-2-yl group introduces steric bulk, which may modulate binding interactions in biological systems or alter reactivity in synthetic pathways.
Properties
CAS No. |
2624142-14-7 |
|---|---|
Molecular Formula |
C8H9F2N |
Molecular Weight |
157.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the reaction of 3-bromo-2-nitropyridine with tetrabutylammonium fluoride (Bu4N+F−) in dimethylformamide (DMF) at room temperature .
Chemical Reactions Analysis
2-fluoro-6-(2-fluoropropan-2-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction:
Coupling Reactions: The pyridine ring can undergo coupling reactions with other aromatic compounds to form more complex structures.
Scientific Research Applications
2-fluoro-6-(2-fluoropropan-2-yl)pyridine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology and Medicine: Fluorinated pyridines are often explored for their potential as imaging agents in radiotherapy and as candidates for drug development due to their unique biological properties.
Mechanism of Action
The mechanism of action of 2-fluoro-6-(2-fluoropropan-2-yl)pyridine is not well-documented. fluorinated compounds generally exert their effects by interacting with specific molecular targets and pathways, often involving the formation of strong hydrogen bonds and electrostatic interactions due to the presence of fluorine atoms.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
Fluorinated pyridines are widely studied due to fluorine’s electronegativity, which polarizes the aromatic ring and enhances metabolic stability in pharmaceuticals . Below is a comparison of 2-fluoro-6-(2-fluoropropan-2-yl)pyridine with structurally related pyridine derivatives:
Stability and Reactivity
- Electronic Effects : Fluorine at the 2-position deactivates the pyridine ring, making it less reactive toward electrophilic substitution but more stable under acidic conditions .
Key Research Findings and Data
Physical Properties
| Compound | Melting Point (°C) | Boiling Point (°C) | LogP |
|---|---|---|---|
| 2-Fluoro-6-methylpyridine | Not reported | Not reported | ~1.5 (est) |
| 2-Fluoro-6-(thiophen-2-yl)pyridine | Not reported | Not reported | 2.95 |
Q & A
Q. What are the optimal synthetic routes for 2-fluoro-6-(2-fluoropropan-2-yl)pyridine, and how can reaction conditions be systematically optimized?
The synthesis of fluorinated pyridines often employs nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For example, 2,6-difluoropyridine derivatives can react with fluorinated alcohols (e.g., 2-fluoropropan-2-ol) under basic conditions (e.g., KOtBu in THF) to introduce substituents at the 6-position . Optimization involves:
- Temperature control : Reactions are typically conducted at 0°C to room temperature to minimize side reactions.
- Solvent selection : Polar aprotic solvents (e.g., THF, DMF) enhance nucleophilicity and stabilize intermediates.
- Stoichiometry : A 1:1 molar ratio of 2,6-difluoropyridine to fluorinated alcohol is recommended, with excess base (1.2–1.5 eq.) to deprotonate the alcohol .
- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves yield and purity.
Q. How can structural characterization of this compound be performed to confirm regiochemistry and purity?
Multimodal analytical approaches are critical:
Q. What safety protocols are essential for handling fluorinated pyridine derivatives like this compound?
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of volatile fluorinated compounds, which may cause respiratory irritation .
- Waste disposal : Segregate halogenated waste for incineration or treatment by certified facilities .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound in cross-coupling reactions?
- Density functional theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, fluorine substituents reduce electron density at adjacent carbons, directing cross-coupling to electron-rich positions .
- Molecular docking : Predicts interactions with biological targets (e.g., enzymes) by analyzing steric and electronic complementarity .
- Solvent effects : Implicit solvent models (e.g., COSMO-RS) assess solvation energy and transition-state stability .
Q. What strategies resolve contradictions in bioactivity data for fluorinated pyridines, such as inconsistent antimicrobial results?
- Dose-response profiling : Test compounds across a concentration gradient (e.g., 0.1–100 µM) to identify non-linear effects .
- Metabolic stability assays : Use liver microsomes to assess whether rapid degradation explains false negatives .
- Control experiments : Include structurally related analogs (e.g., 2-fluoro-6-trifluoromethylpyridine) to isolate substituent-specific effects .
Q. How can isotopic labeling (18F^{18}\text{F}18F, 13C^{13}\text{C}13C) of this compound enhance pharmacokinetic studies?
- Radiosynthesis : Incorporate via late-stage fluorination (e.g., Balz-Schiemann reaction) for PET imaging .
- Metabolic tracking : Use -labeled analogs in mass spectrometry to trace metabolite formation in vivo .
- Stability studies : Compare labeled vs. unlabeled compounds in plasma to quantify degradation rates .
Q. What mechanistic insights explain the regioselectivity of electrophilic substitutions in this compound?
- Directing effects : Fluorine’s strong electron-withdrawing nature deactivates the pyridine ring, favoring substitutions at the 4-position (meta to F).
- Steric hindrance : The bulky 2-fluoropropan-2-yl group at C6 impedes electrophile approach to adjacent positions .
- Kinetic vs. thermodynamic control : Low-temperature reactions favor kinetic products (e.g., nitration at C4), while higher temperatures may shift to C3 .
Q. How do structural modifications (e.g., replacing fluorine with chlorine) alter the physicochemical properties of this compound?
- Lipophilicity : Chlorine increases logP compared to fluorine, affecting membrane permeability (e.g., Cl: logP ~2.1 vs. F: logP ~1.5) .
- Hydrogen bonding : Fluorine’s electronegativity enhances hydrogen-bond acceptor strength, critical for target binding .
- Thermal stability : Chlorinated analogs may decompose at lower temperatures due to weaker C-Cl bonds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
